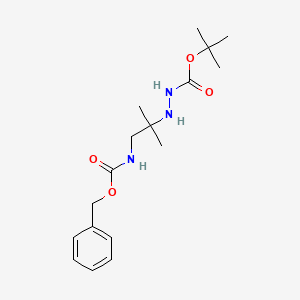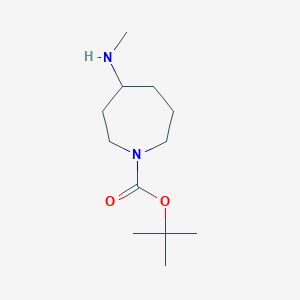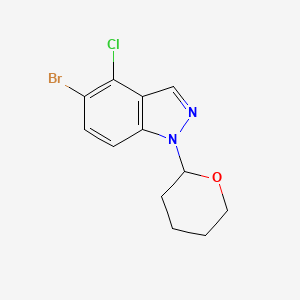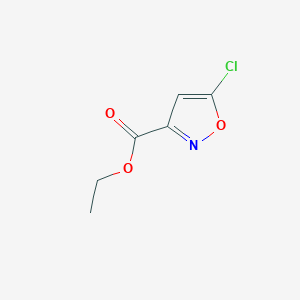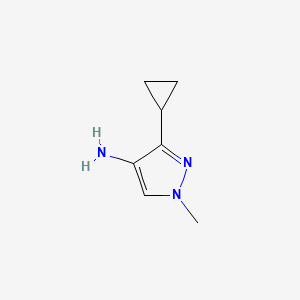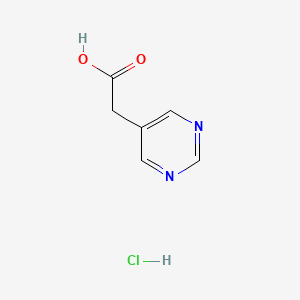
2-(Pyrimidin-5-yl)acetic acid hydrochloride
Vue d'ensemble
Description
2-(Pyrimidin-5-yl)acetic acid hydrochloride, also known as PACH, is a pyrimidine-based compound. It is a member of pyrimidines and has diverse applications in various fields.
Molecular Structure Analysis
The molecular formula of 2-(Pyrimidin-5-yl)acetic acid hydrochloride is C6H7ClN2O2. The InChI code for this compound is 1S/C6H6N2O2.ClH/c9-6(10)1-5-2-7-4-8-3-5;/h2-4H,1H2,(H,9,10);1H .
Applications De Recherche Scientifique
Synthesis and Large-Scale Production
- Efficient Synthesis Techniques: Research has led to efficient methods for synthesizing compounds related to 2-(Pyrimidin-5-yl)acetic acid hydrochloride, enabling large-scale production. For instance, an efficient synthesis of alkyl 5-hydroxy-pyridin- and pyrimidin-2-yl acetate has been developed, highlighting methodologies for accessing these compounds on a large scale (Morgentin et al., 2009).
Medicinal Chemistry and Drug Development
- Antiviral Activities: Certain analogues of 2-(Pyrimidin-5-yl)acetic acid hydrochloride have been found to exhibit antiviral activities. For example, carbocyclic analogues of 7-deazaguanosine based on the pyrimidine structure demonstrated inhibitory activities against the multiplication of herpes simplex viruses (Legraverend et al., 1985).
- Antimicrobial Properties: New derivatives like 2-(5-substituted-pyridazine-3,6-dion-4-yl)perimidine, synthesized from (1H-perimidin-2-yl) acetic acid hydrazide, have shown promising antimicrobial activities (Farghaly et al., 2015).
- Anti-Inflammatory Applications: Some derivatives of 2-(Pyrimidin-5-yl)acetic acid have demonstrated significant anti-inflammatory properties, as observed in various synthesized compounds (Bahekar & Shinde, 2004).
Biochemical Research
- Protein Binding Studies: Derivatives of 2-(Pyrimidin-5-yl)acetic acid have been used in studies to investigate their binding interactions with proteins like bovine serum albumin, providing insights into their biochemical properties and potential therapeutic applications (Meng et al., 2012).
Material Science and Chemistry
- Novel Compound Synthesis: The versatility of 2-(Pyrimidin-5-yl)acetic acid hydrochloride in synthesizing various novel compounds has been demonstrated, which could have potential applications in material science and other fields of chemistry (Ukrainets et al., 2009).
Propriétés
IUPAC Name |
2-pyrimidin-5-ylacetic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O2.ClH/c9-6(10)1-5-2-7-4-8-3-5;/h2-4H,1H2,(H,9,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQLBGLUNQXPKSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=N1)CC(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Pyrimidin-5-yl)acetic acid hydrochloride | |
CAS RN |
1222199-29-2 | |
| Record name | 2-(pyrimidin-5-yl)acetic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Bromo-3-fluoro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1375335.png)
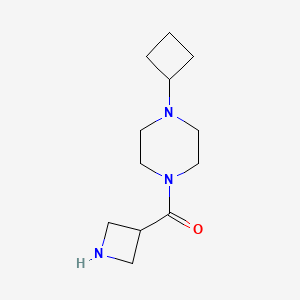
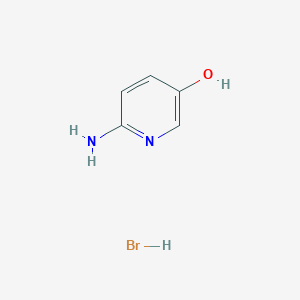

![(1-(tert-Butoxycarbonyl)-1H-pyrrolo[2,3-c]pyridin-3-yl)boronic acid](/img/structure/B1375342.png)
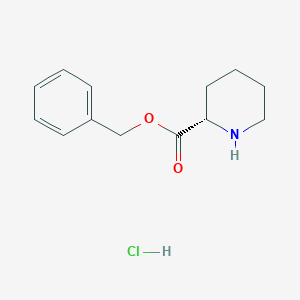

![6-Azaspiro[2.5]octan-4-OL hydrochloride](/img/structure/B1375347.png)
